

N-(4-ethoxyphenyl)ethanesulfonamide structure-activity relationship (SAR) studies

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Compound of Interest

Compound Name: *N*-(4-ethoxyphenyl)ethanesulfonamide

Cat. No.: B2376059

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A comprehensive analysis of the structure-activity relationship (SAR) of **N-(4-ethoxyphenyl)ethanesulfonamide** analogs reveals crucial insights into their enzyme inhibitory potential. This guide provides a comparative overview of synthesized derivatives, their biological activities, and the experimental methodologies employed, offering a valuable resource for researchers and drug development professionals in the field of enzyme inhibition.

Comparative Analysis of Enzyme Inhibitory Activity

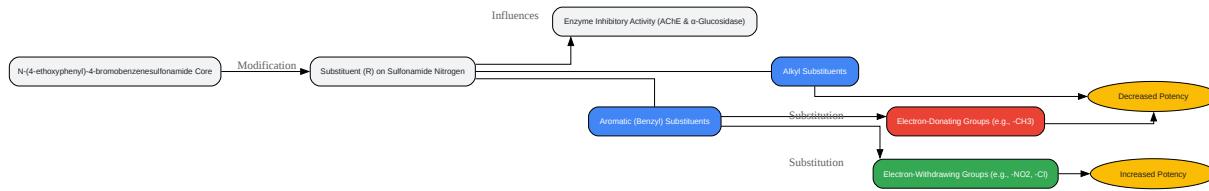
Recent studies have focused on the synthesis and evaluation of N-substituted analogs of a core sulfonamide structure, providing a basis for understanding the impact of various functional groups on biological activity. A key study synthesized a series of alkyl/aralkyl substituted-N-(4-ethoxyphenyl)-4-bromobenzenesulfonamides and evaluated their inhibitory effects on acetylcholinesterase (AChE) and α -glucosidase.^[1] The results, summarized in the table below, demonstrate a range of inhibitory potencies, highlighting the importance of the nature of the substituent on the sulfonamide nitrogen.

Compound ID	Substituent (R)	AChE IC ₅₀ (μM)	α-Glucosidase IC ₅₀ (μM)
5a	3-Chlorobenzyl	2.12 ± 0.01	1.65 ± 0.01
5b	4-Chlorobenzyl	2.01 ± 0.01	1.58 ± 0.01
5c	2-Fluorobenzyl	2.34 ± 0.02	1.72 ± 0.01
5d	3-Fluorobenzyl	2.25 ± 0.01	1.69 ± 0.01
5e	4-Fluorobenzyl	2.18 ± 0.01	1.63 ± 0.01
5f	2-Methylbenzyl	2.45 ± 0.02	1.78 ± 0.01
5g	3-Methylbenzyl	2.36 ± 0.01	1.74 ± 0.01
5h	4-Methylbenzyl	2.28 ± 0.01	1.66 ± 0.01
5i	2-Nitrobenzyl	1.89 ± 0.01	1.45 ± 0.01
5j	3-Nitrobenzyl	1.95 ± 0.01	1.52 ± 0.01
5k	4-Nitrobenzyl	1.82 ± 0.01	1.38 ± 0.01
5l	3,4-Dichlorobenzyl	1.92 ± 0.01	1.49 ± 0.01
5m	n-Propyl	3.15 ± 0.02	2.12 ± 0.02
5n	n-Butyl	3.01 ± 0.02	2.05 ± 0.02
5o	Isopropyl	3.28 ± 0.03	2.21 ± 0.02
Acarbose	-	-	0.98 ± 0.01
Galantamine	-	1.25 ± 0.01	-

Data sourced from Juniper Publishers[1]

Structure-Activity Relationship Insights

The SAR study of these analogs indicates that the nature and position of the substituent on the benzyl ring, as well as the type of alkyl group, significantly influence the enzyme inhibitory activity.

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Caption: Logical relationship of SAR for N-(4-ethoxyphenyl)sulfonamide analogs.

Experimental Protocols

The following are the detailed methodologies for the key enzyme inhibition assays cited in the study.[1]

Acetylcholinesterase (AChE) Inhibition Assay

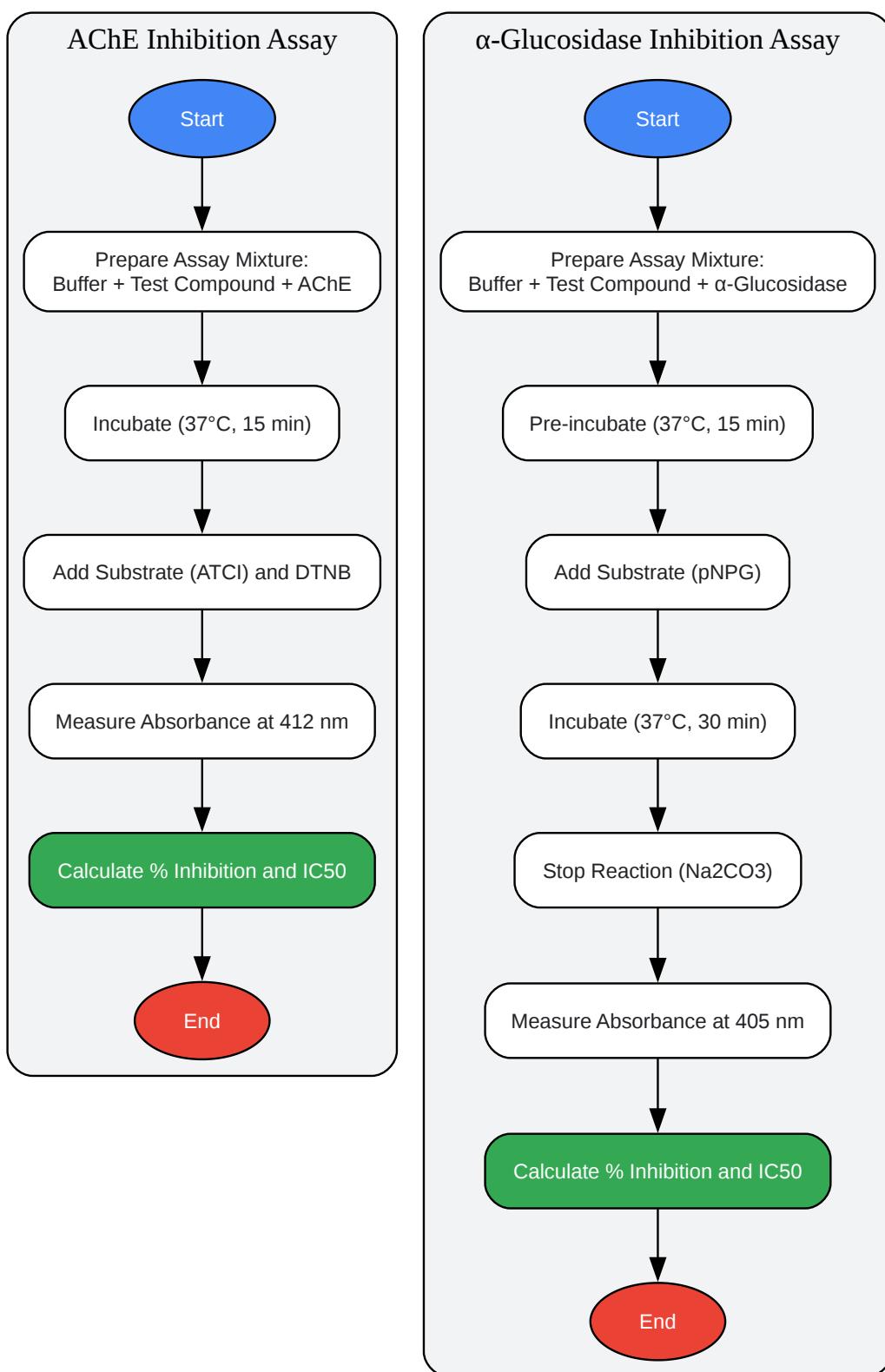
The inhibitory activity against AChE was determined using a modified spectrophotometric method. The assay mixture contained 140 μ L of phosphate buffer (100 mM, pH 8.0), 20 μ L of the test compound solution, and 20 μ L of AChE solution (0.02 U/mL). The mixture was incubated at 37°C for 15 minutes. Subsequently, 10 μ L of acetylthiocholine iodide (0.71 mM) and 10 μ L of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 0.5 mM) were added. The absorbance was measured at 412 nm for 5 minutes using a microplate reader. Galantamine was used as the positive control. The percentage of inhibition was calculated using the following formula:

$$\% \text{ Inhibition} = (1 - (\text{Absorbance of test sample} / \text{Absorbance of control})) \times 100$$

The IC₅₀ values were determined by plotting the percentage of inhibition against the concentration of the inhibitor.

α-Glucosidase Inhibition Assay

The α -glucosidase inhibitory activity was evaluated by measuring the release of p-nitrophenol from p-nitrophenyl- α -D-glucopyranoside (pNPG). The reaction mixture consisted of 20 μ L of the test compound, 20 μ L of α -glucosidase solution (0.5 U/mL in 100 mM phosphate buffer, pH 6.8), and 135 μ L of phosphate buffer. After a 15-minute pre-incubation at 37°C, 25 μ L of pNPG (0.7 mM) was added to initiate the reaction. The mixture was incubated for another 30 minutes at 37°C. The reaction was terminated by the addition of 100 μ L of 0.2 M sodium carbonate solution. The absorbance of the liberated p-nitrophenol was measured at 405 nm. Acarbose served as the positive control. The percentage of inhibition and IC₅₀ values were calculated as described for the AChE assay.

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Caption: Experimental workflows for enzyme inhibition assays.

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References

- 1. juniperpublishers.com [juniperpublishers.com]
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